1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone
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Description
The compound “1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone” has a molecular formula of C13H20N6O5 . It has an average mass of 340.335 Da and a monoisotopic mass of 340.149506 Da .
Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 518.0±50.0 °C at 760 mmHg, and a flash point of 267.1±30.1 °C . It has 11 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications
Broad-Spectrum Anti-Cancer Activity
Research indicates that certain derivatives like O(2)-arylated diazeniumdiolates show promise in treating various cancers, including prostate, leukemia, liver, multiple myeloma, and ovarian cancers. These compounds are designed to release cytotoxic nitric oxide when activated, suggesting potential for broad-spectrum anti-cancer applications with limited toxicity to normal tissues (Keefer, 2010).
Novel Dihydropyrimidinone Derivatives
The synthesis of enaminones and novel dihydropyrimidinone derivatives incorporating piperazine/morpholine moiety has been documented. These compounds were synthesized through a simple and efficient method, indicating potential utility in various scientific applications (Bhat et al., 2018).
Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines
The synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone using various catalysts and reagents has been explored. This study provides insights into novel pathways and potential applications in heterocyclic chemistry (Mekheimer et al., 1997).
Synthesis and Antiviral Activity
The synthesis and evaluation of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives have been explored for their potential antiviral activities. These studies contribute to understanding the chemical structures and potential therapeutic applications of these compounds (Attaby et al., 2006).
Properties
IUPAC Name |
1-[4-[1-methyl-6-(methylamino)-3,5-dinitro-4H-pyridin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O5/c1-9(20)16-4-6-17(7-5-16)13-11(19(23)24)8-10(18(21)22)12(14-2)15(13)3/h14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBRGZRZDYYNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(CC(=C(N2C)NC)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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